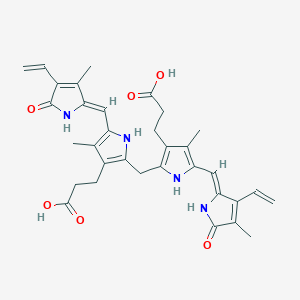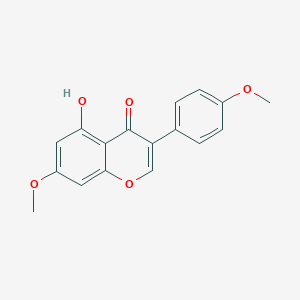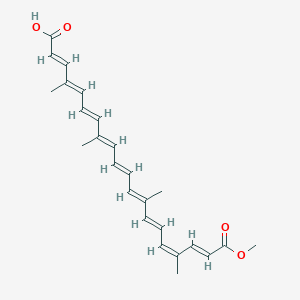
1-咖啡酰奎尼酸
描述
1-O-咖啡酰奎尼酸是一种酚类化合物,属于咖啡酰奎尼酸家族。这些化合物是咖啡酸和奎尼酸酯化反应生成的酯类。 它们广泛存在于各种植物中,以其显著的健康益处而闻名,包括抗氧化、抗炎和抗癌特性 .
科学研究应用
1-O-咖啡酰奎尼酸在科学研究中有着广泛的应用:
化学: 它被用作分析方法的标准化合物,以及合成其他酚类化合物的先驱。
生物学: 该化合物被研究用于其在植物防御机制中的作用及其抗氧化特性。
医学: 它在预防和治疗各种疾病(包括癌症、糖尿病和心血管疾病)方面表现出潜力。
作用机制
1-O-咖啡酰奎尼酸的作用机制涉及它与各种分子靶点和途径的相互作用:
抗氧化活性: 该化合物清除自由基并抑制氧化应激。
抗炎活性: 它抑制促炎细胞因子和酶的产生。
抗癌活性: 该化合物诱导癌细胞凋亡,并通过调节各种信号通路抑制肿瘤生长 .
生化分析
Biochemical Properties
1-Caffeoylquinic acid plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, 1-Caffeoylquinic acid is known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by binding to the p105 protein with high affinity (Ki value of 0.002 μM) . This interaction prevents the activation of NF-κB, thereby reducing inflammation. Additionally, 1-Caffeoylquinic acid inhibits the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is significant in cancer immunotherapy .
Cellular Effects
1-Caffeoylquinic acid exerts various effects on different cell types and cellular processes. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells, which is beneficial for managing diabetes . In neuronal cells, 1-Caffeoylquinic acid exhibits neuroprotective effects by reducing oxidative stress and inflammation . It also influences cell signaling pathways, such as the
准备方法
1-O-咖啡酰奎尼酸可以通过咖啡酸和奎尼酸的酯化反应合成。反应通常需要使用酸催化剂,并在受控的温度和压力条件下进行。 工业生产方法通常涉及从天然来源(如咖啡豆、朝鲜蓟和其他富含咖啡酰奎尼酸的植物)中提取该化合物 .
化学反应分析
1-O-咖啡酰奎尼酸会发生各种化学反应,包括:
氧化: 这种反应可能导致形成醌和其他氧化衍生物。
还原: 还原反应可以将该化合物转化为相应的醇。
取代: 用于取代反应的常见试剂包括卤素和其他亲电试剂。
相似化合物的比较
1-O-咖啡酰奎尼酸属于更大的咖啡酰奎尼酸家族,其中包括:
绿原酸(3-O-咖啡酰奎尼酸): 以其强大的抗氧化特性而闻名。
4-O-咖啡酰奎尼酸:
5-O-咖啡酰奎尼酸: 被称为新绿原酸,因其神经保护作用而被广泛研究。
二咖啡酰奎尼酸: 具有两个咖啡酰基的化合物,显示出增强的生物活性
1-O-咖啡酰奎尼酸因其特定的酯化位置而独一无二,这会影响其生物利用度和生物活性。
属性
IUPAC Name |
(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUHAXUUFROTF-AVXJPILUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308334 | |
| Record name | trans-1-O-Caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928005-87-2 | |
| Record name | 1-Caffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-O-Caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CAFFEOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



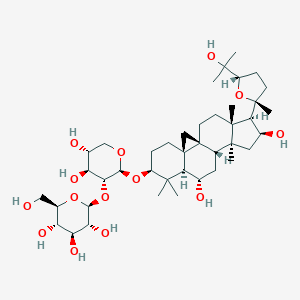
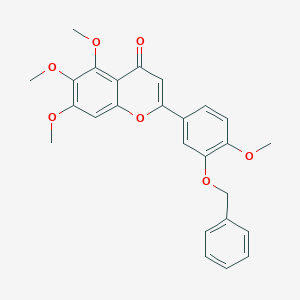

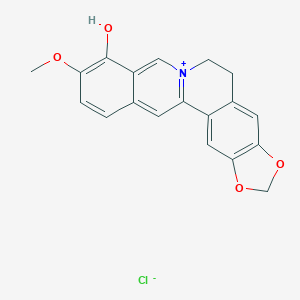

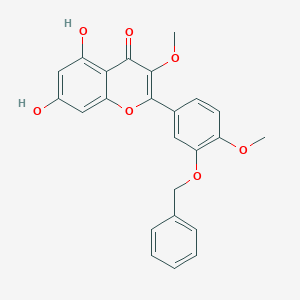


![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)
